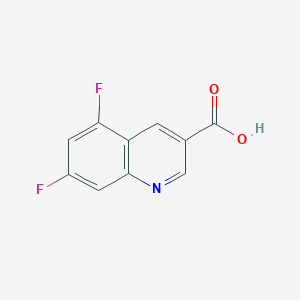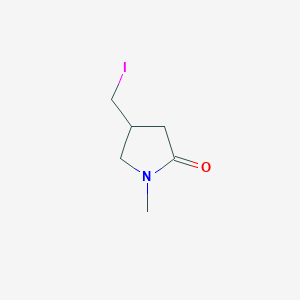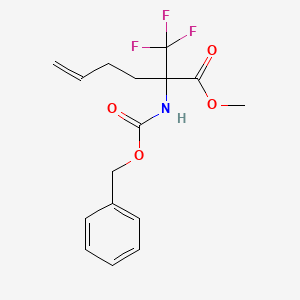
5,7-Difluoroquinoline-3-carboxylic acid
Overview
Description
5,7-Difluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO2 . It is a solid substance and is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 5,7-Difluoroquinoline-3-carboxylic acid consists of a quinoline core with two fluorine atoms at the 5 and 7 positions and a carboxylic acid group at the 3 position . The InChI code for this compound is 1S/C10H5F2NO2/c11-7-2-1-5-3-6 (10 (14)15)4-13-9 (5)8 (7)12/h1-4H, (H,14,15) .Physical And Chemical Properties Analysis
5,7-Difluoroquinoline-3-carboxylic acid is a solid substance . It has a molecular weight of 209.15 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Scientific Research Applications
Antibacterial Properties and Synthesis
5,7-Difluoroquinoline-3-carboxylic acid derivatives have been explored for their potent antibacterial properties. For instance, research into 5,7-disubstituted quinolines has demonstrated their effectiveness against a variety of bacterial strains. The synthesis and structural modification of these compounds, such as the introduction of different substituents at specific positions, have led to the development of new antibacterial agents with improved potency and reduced adverse drug interactions. Notably, compounds like sparfloxacin have emerged as promising candidates due to their superior in vitro and in vivo efficacy compared to existing treatments like ciprofloxacin (Miyamoto et al., 1990).
Synthesis of Key Intermediates for Tricyclic Quinolones
The synthesis of key intermediates, such as ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, is crucial for the development of new tricyclic quinolone compounds like prulifloxacin (NM441). The synthesis process involves chlorination and intramolecular cyclization reactions, paving the way for the creation of novel antibacterial agents (Matsuoka et al., 1997).
Novel Quinolone Antibacterials
Research into novel 5-amino-6-methylquinoline carboxylic acids has led to the synthesis of new quinolone antibacterial agents. These studies demonstrate that the C6 fluorine atom, traditionally considered essential for antibacterial activity, may not be necessary. Some of these new quinolones have shown comparable or even superior activity to established antibiotics like ciprofloxacin, especially against Gram-positive bacteria (Hong et al., 1997).
Antimicrobial Properties of Heterocyclic Compounds
Heterocyclic compounds fused onto 4-oxoquinoline-3-carboxylic acid, such as [1,4]diazepino[2,3-h]quinolone carboxylic acids, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial activity, particularly against Gram-positive strains. The synthesis and biological evaluation of these compounds contribute to the development of new antimicrobial agents (Al-Hiari et al., 2008).
Novel Fluoroquinolone Derivatives
The thermochemical reaction of 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate with heterocyclic amines has led to the synthesis of novel 7-hydrazino-1-ethyl-6,8-difluoroquinolone-3-carboxylate derivatives. These compounds have potential as precursors for the preparation of new fluoroquinolone carboxylic acids with biological activity (Leyva & Leyva, 2007).
Safety and Hazards
The safety information for 5,7-Difluoroquinoline-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5,7-difluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-8(12)7-1-5(10(14)15)4-13-9(7)3-6/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUYCLLJHJHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
amine](/img/structure/B3096958.png)
amine](/img/structure/B3096965.png)
amine](/img/structure/B3096973.png)
![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)



![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)
![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)